Welcome to the BenchChem Online Store!
molecular formula C9H13BrN2 B8302927 1-[(1H-Pyrrol-2-yl)methylidene]pyrrolidin-1-ium bromide CAS No. 62426-05-5

1-[(1H-Pyrrol-2-yl)methylidene]pyrrolidin-1-ium bromide

Cat. No. B8302927
M. Wt: 229.12 g/mol
InChI Key: BHPGLQWPYYGOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04048191

Procedure details

To a solution of 91.0 g of 1-(pyrrol-2-ylmethylene)pyrrolidmium bromide (0.397 mole) in 1300 ml of absolute chloroform is added dropwise with stirring and ice-cooling 63.4 g of bromine (0.397mole). A solid precipitates during addition. After the reaction mixture has been stirred at room temperature for 64 hours, the solvent is evaporated in vacuo and the residue is recrystallized from 3:1 chloroform-acetonitrile to give as an off-white solid 1-(4-bromopyrrole-2-ylmethylene)pyrrolidinium bromide; m.p. 226°-228° C.
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[N+:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.BrBr>C(Cl)(Cl)Cl>[Br-:1].[Br:1][C:5]1[CH:4]=[C:3]([CH:7]=[N+:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:2][CH:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
[Br-].N1C(=CC=C1)C=[N+]1CCCC1
Name
Quantity
1300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
63.4 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitates during addition
STIRRING
Type
STIRRING
Details
After the reaction mixture has been stirred at room temperature for 64 hours
Duration
64 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 3:1 chloroform-acetonitrile

Outcomes

Product
Name
Type
product
Smiles
[Br-].BrC=1C=C(NC1)C=[N+]1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.